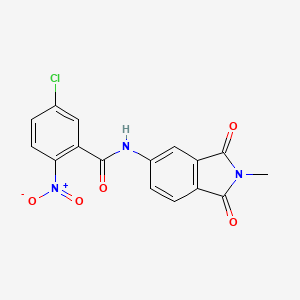
5-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hypoxia-Selective Cytotoxicity
Compounds related to 5-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-nitrobenzamide have been studied for their hypoxia-selective cytotoxicity, which is a desirable characteristic in antitumor agents. These agents are designed to be more toxic in hypoxic conditions, which are common in solid tumors, thereby sparing normal, oxygenated tissues. A study on the synthesis and hypoxic cell cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin highlights the significance of structural modifications in enhancing hypoxic selectivity and therapeutic potential in cancer treatment (Palmer et al., 1996).
Crystal Engineering
The design and synthesis of crystalline materials with specific properties are another application area. Research on crystal engineering with hydrogen bonds and halogen bonds shows how molecular interactions can be used to design materials with desired structural and functional properties. This approach can be applied to develop new materials for applications in pharmaceuticals, electronics, and catalysis (Saha, Nangia, & Jaskólski, 2005).
Photocatalytic Degradation
The environmental applications of related compounds include photocatalytic degradation of pollutants. Studies on the effects of adsorbents used as supports for titanium dioxide loading on the photocatalytic degradation of propyzamide demonstrate the potential of these compounds in environmental cleanup and pollution control. This research indicates the importance of substrate concentration and intermediate capture in enhancing the efficiency of photocatalytic processes (Torimoto et al., 1996).
Antimicrobial Activity
Research on the synthesis and biological activity of compounds containing the 1,3-dioxoisoindolin-2-yl moiety reveals potential antimicrobial properties. These studies suggest the exploration of such compounds for the development of new antibacterial and antifungal agents, highlighting the role of structural features in determining biological activity (Patel & Dhameliya, 2010).
properties
IUPAC Name |
5-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c1-19-15(22)10-4-3-9(7-11(10)16(19)23)18-14(21)12-6-8(17)2-5-13(12)20(24)25/h2-7H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLNVXNVVVMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

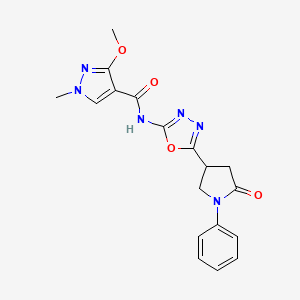

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
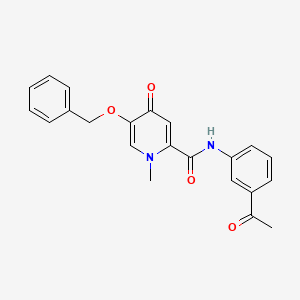
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
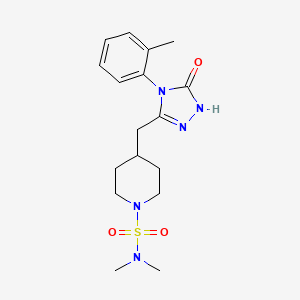
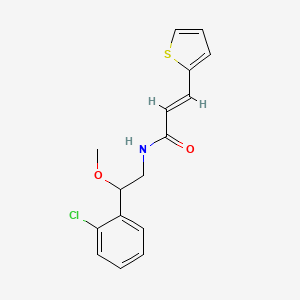
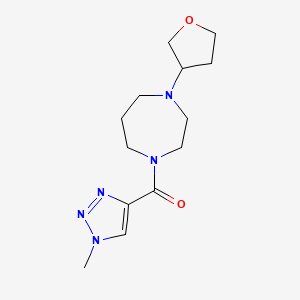
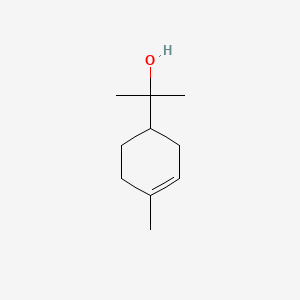

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)